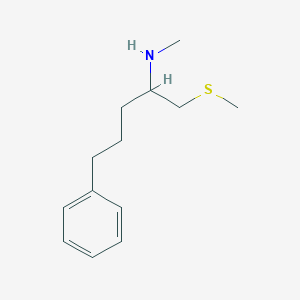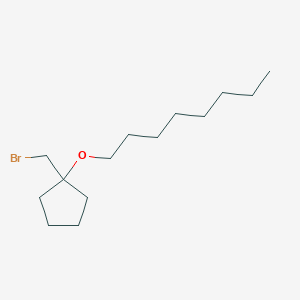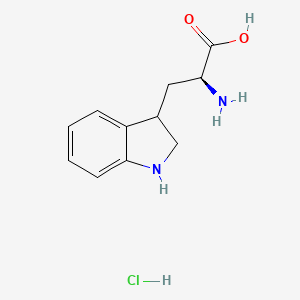![molecular formula C20H18N2O6 B13487187 Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a piperidinyl moiety, and an isoindolinone structure, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base like DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate involves its interaction with specific molecular targets. For instance, as a PROTAC linker, it recruits E3 ligase for the ubiquitination and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the proteasomal degradation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate
- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
Uniqueness
What sets tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its role as a PROTAC linker is particularly noteworthy, as it enables targeted protein degradation, a promising approach in drug discovery and development.
Eigenschaften
Molekularformel |
C20H18N2O6 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoate |
InChI |
InChI=1S/C20H18N2O6/c1-20(2,3)28-16(24)9-5-11-4-6-12-13(10-11)19(27)22(18(12)26)14-7-8-15(23)21-17(14)25/h4,6,10,14H,7-8H2,1-3H3,(H,21,23,25) |
InChI-Schlüssel |
CWYCRDFGCYMDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
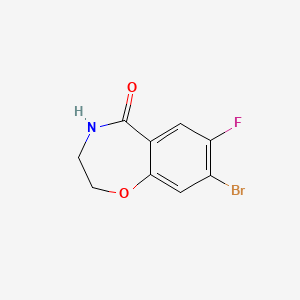

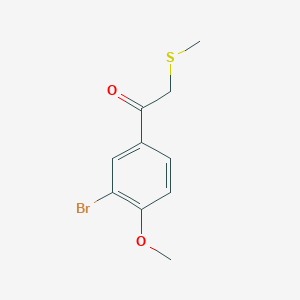
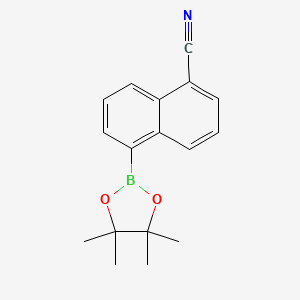
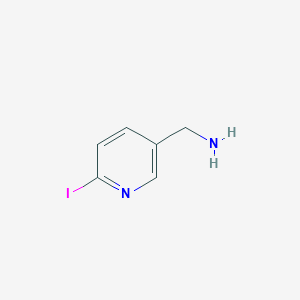
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)

![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
